molecular formula C16H20BrN5 B7059621 3-bromo-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyridin-4-amine

3-bromo-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyridin-4-amine

Cat. No.: B7059621
M. Wt: 362.27 g/mol
InChI Key: VWNPLSHHDFFGRW-UHFFFAOYSA-N
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Description

3-bromo-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyridin-4-amine is a synthetic organic compound characterized by its complex structure, which includes a bromine atom, a pyridine ring, a piperidine ring, and a pyrimidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyridin-4-amine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This may involve the alkylation of a piperidine derivative with an appropriate alkyl halide.

    Introduction of the Pyrimidine Ring: The ethylpyrimidine moiety is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with an ethylpyrimidine derivative under basic conditions.

    Bromination: The bromine atom is introduced through a bromination reaction, typically using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Coupling with Pyridine: The final step involves coupling the brominated intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the functional groups attached to the rings.

    Coupling Reactions: The pyridine and pyrimidine rings can participate in various coupling reactions, forming new C-C or C-N bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted derivative, while oxidation might introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Chemistry

In chemistry, 3-bromo-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyridin-4-amine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and exhibiting therapeutic effects. Studies might focus on its activity against specific diseases or conditions, such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyridin-4-amine depends on its interaction with molecular targets such as enzymes, receptors, or ion channels. It may bind to these targets, modulating their activity and triggering downstream effects. The specific pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]pyridin-4-amine: Similar structure but with a methyl group instead of an ethyl group.

    3-chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyridin-4-amine: Similar structure but with a chlorine atom instead of a bromine atom.

    N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyridin-4-amine: Lacks the bromine atom.

Uniqueness

The uniqueness of 3-bromo-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyridin-4-amine lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. The presence of the bromine atom, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-bromo-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN5/c1-2-12-8-16(20-11-19-12)22-7-3-4-13(10-22)21-15-5-6-18-9-14(15)17/h5-6,8-9,11,13H,2-4,7,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNPLSHHDFFGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCCC(C2)NC3=C(C=NC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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